2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether
Description
1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one |
InChI |
InChI=1S/C17H17NO2/c1-13(20-15-8-3-2-4-9-15)17(19)18-12-11-14-7-5-6-10-16(14)18/h2-10,13H,11-12H2,1H3 |
InChI Key |
QXYSLYJUHGGRNV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether typically involves the condensation of 2,3-dihydroindole with phenoxypropanone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Melatonin: A neurohormone involved in regulating circadian rhythms.
Uniqueness: The uniqueness of 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
